molecular formula C25H19N3O4 B2468425 2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358911-61-1

2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2468425
CAS RN: 1358911-61-1
M. Wt: 425.444
InChI Key: JXPVYRQBQKVIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis of derivatives related to the compound of interest, highlighting their antibacterial and antifungal properties against common pathogens. These compounds have been synthesized using conventional methods and characterized by various spectroscopic techniques, indicating their potential in drug development and chemical research (Sirgamalla & Boda, 2019).
  • Another study focused on the thermo-physical characterization of oxadiazole derivatives, providing valuable data on their physical properties in different solvents. This research aids in understanding the solubility and stability of such compounds, which is crucial for their application in pharmaceutical formulations (Godhani et al., 2013).

Biological Activities

  • The antimicrobial and antifungal activities of related compounds have been evaluated, showing efficacy against various microorganisms. This suggests the potential use of these derivatives in the development of new antimicrobial agents (Vittorio et al., 1995).
  • A particular focus has been on the antitumor activity of certain derivatives, with some showing promising results in preclinical models. These findings support the potential therapeutic applications of these compounds in cancer treatment (Houlihan et al., 1995).

Chemical Reactions and Ligand Properties

  • Studies have explored the use of related compounds as ligands in complex chemical reactions, such as the catalytic reduction of aldehydes. This research highlights the versatility and utility of these derivatives in synthetic chemistry (Bernando et al., 2015).
  • The synthesis of new derivatives and their evaluation for antimicrobial activities emphasize the ongoing interest in modifying the core structure to enhance biological properties. These efforts contribute to the discovery of new drugs and chemical agents (Rana et al., 2008).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-30-18-9-5-7-16(13-18)23-26-24(32-27-23)22-15-28(17-8-6-10-19(14-17)31-2)25(29)21-12-4-3-11-20(21)22/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVYRQBQKVIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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